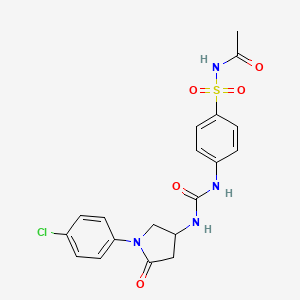

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Description

N-((4-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a synthetic small molecule characterized by a 5-oxopyrrolidin-3-yl core substituted with a 4-chlorophenyl group. This central scaffold is linked via a urea moiety to a phenylsulfonylacetamide functional group.

Properties

IUPAC Name |

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O5S/c1-12(25)23-30(28,29)17-8-4-14(5-9-17)21-19(27)22-15-10-18(26)24(11-15)16-6-2-13(20)3-7-16/h2-9,15H,10-11H2,1H3,(H,23,25)(H2,21,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHGHCCKPCZZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

Urea Formation: The urea derivative is formed by reacting the intermediate with an isocyanate compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors or proteins, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs with Urea Linkages and EGFR Activity

Compound 8b (N-methyl-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide) shares a urea linkage and exhibits potent EGFR inhibition (IC₅₀ = 14.8 nM). Unlike the target compound, 8b employs a quinazoline core, which enhances planar stacking interactions with EGFR’s ATP-binding pocket.

AMG628 () features an acetamide group and a piperazine-linked fluorophenyl moiety. While lacking a urea group, its sulfonamide and aromatic systems suggest similar pharmacokinetic profiles, such as improved solubility and membrane permeability compared to the target compound .

Chlorophenyl-Containing Analogs

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the chlorophenyl and acetamide groups but lacks the urea and pyrrolidinone moieties. Its crystallographic data reveal intermolecular hydrogen bonding via sulfonyl oxygen, a feature that may enhance stability in the target compound. However, biological data for this analog are unavailable, limiting direct efficacy comparisons .

HC030031 () incorporates a tetrahydro-purinylacetamide structure with a chlorophenyl group. It targets TRPV1 channels, highlighting how chlorophenyl-acetamide derivatives can diverge in biological targets despite structural similarities .

Comparative Data Table

Research Findings and Mechanistic Insights

- EGFR Binding : The urea group in the target compound likely forms hydrogen bonds with EGFR’s Met793 and Asp855 residues, analogous to Compound 8b . Docking studies using AutoDock4 () could predict binding poses, though experimental validation is needed.

- Synthetic Routes : The synthesis of the target compound may involve acetylation of a sulfonamide intermediate, similar to methods in and .

- Electronic Properties : Wavefunction analysis via Multiwfn () could elucidate electron localization differences between the target compound and analogs, influencing reactivity and target engagement .

Biological Activity

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant case studies and research findings.

Structural Overview

The compound contains several key structural features:

- Pyrrolidine ring : Contributes to its pharmacological properties.

- Chlorophenyl group : Enhances lipophilicity and receptor binding.

- Ureido and sulfonyl moieties : Implicated in various biological activities, including enzyme inhibition and antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine derivative.

- Coupling with the ureido and sulfonyl components.

- Final acetamide formation through acylation.

Antibacterial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antibacterial activity. For instance, derivatives containing the sulfonamide group have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro studies demonstrated moderate to strong inhibition against these pathogens, suggesting potential use in treating bacterial infections .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition may have implications for neurodegenerative diseases.

- Urease : Inhibition of urease can be beneficial in managing conditions like urinary tract infections.

Table 1 summarizes the IC50 values for enzyme inhibition observed in related compounds:

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 2.14 |

| Compound B | Urease | 0.63 |

| Compound C | AChE | 1.21 |

| Compound D | Urease | 6.28 |

These values highlight the compound's potential as a therapeutic agent with dual action against bacterial infections and as an enzyme inhibitor .

Case Studies

In a study focused on related sulfonamide derivatives, researchers found that several compounds exhibited strong binding affinity to bovine serum albumin (BSA), which is crucial for understanding drug distribution in biological systems. The binding interactions were analyzed using molecular docking studies, revealing insights into the mechanism of action at a molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.